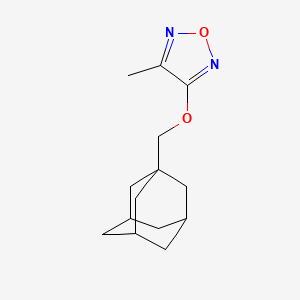![molecular formula C16H22N2O2 B4105459 2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4105459.png)
2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide
Descripción general
Descripción
2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide is a chemical compound that belongs to the class of amides. It is also known as MPCCA and is commonly used in scientific research for its various properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide involves its binding to the GPCR. This binding leads to the activation of downstream signaling pathways, which ultimately results in the physiological effects observed in various experiments.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide are diverse. It has been shown to modulate the activity of various GPCRs, including the dopamine receptor and the adenosine receptor. It has also been shown to have anxiolytic and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide in lab experiments is its high affinity for GPCRs. This makes it an important tool for studying the structure and function of these receptors. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide. One potential area of research is the development of new ligands that have higher affinity and selectivity for specific GPCRs. Another area of research is the study of the physiological effects of this compound in various animal models, which could provide insights into its potential therapeutic applications. Additionally, the development of new synthesis methods for this compound could lead to improvements in its solubility and other properties.
In conclusion, 2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide is a valuable tool for scientific research due to its various properties. Its high affinity for GPCRs makes it an important ligand for studying the structure and function of these receptors. Further research in this area could lead to the development of new therapeutics for a range of diseases and conditions.
Aplicaciones Científicas De Investigación
2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide has been extensively used in scientific research for its various properties. It is commonly used as a ligand in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in signal transduction pathways. MPCCA has been shown to bind to the GPCR, which makes it an important tool for studying the structure and function of these receptors.
Propiedades
IUPAC Name |
2-methyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(2)15(19)17-14-8-6-13(7-9-14)16(20)18-10-4-3-5-11-18/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOXCFLSDACPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,3-dichlorophenyl)-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4105377.png)
![5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4105395.png)
![6-amino-3-(4-methoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4105411.png)
![1-(4-chlorophenyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]piperazine](/img/structure/B4105418.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4105432.png)
![5-[5-(2-furyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B4105438.png)
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4105445.png)
![7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4105447.png)
![4-[3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B4105454.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-isobutyl-4-piperidinecarboxamide](/img/structure/B4105463.png)
![2-[1-(4-methylbenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B4105484.png)
![5-(3-fluorophenyl)-2-(3-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4105488.png)
